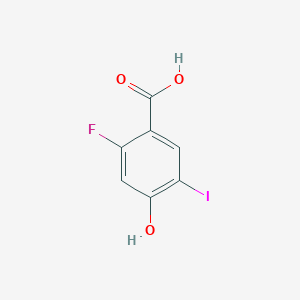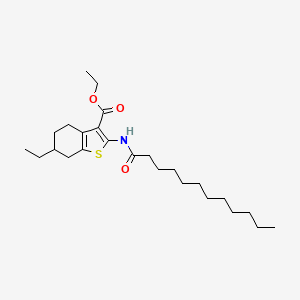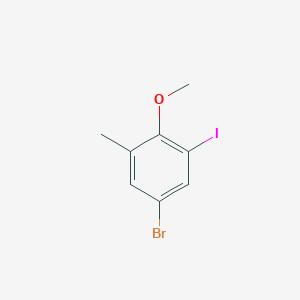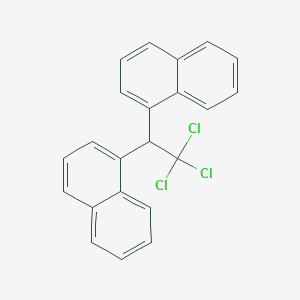![molecular formula C13H12BrNO2S2 B12466364 5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12466364.png)
5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(5-Brom-2-propan-2-yloxyphenyl)methyliden]-2-sulfanyliden-1,3-thiazolidin-4-on ist eine komplexe organische Verbindung, die einen Thiazolidinon-Kern mit einer bromierten Phenylgruppe und einem Propan-2-yloxy-Substituenten aufweist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-[(5-Brom-2-propan-2-yloxyphenyl)methyliden]-2-sulfanyliden-1,3-thiazolidin-4-on beinhaltet typischerweise die Kondensation von 5-Brom-2-propan-2-yloxybenzaldehyd mit 2-Sulfanyliden-1,3-thiazolidin-4-on unter basischen Bedingungen. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Ethanol oder Methanol mit einer Base wie Natriumhydroxid oder Kaliumcarbonat durchgeführt, um die Kondensationsreaktion zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich einen ähnlichen Syntheseweg, aber in größerem Maßstab, beinhalten. Das Verfahren würde auf Ausbeute und Reinheit optimiert werden, wobei die Kosteneffizienz und die Umweltbelastung berücksichtigt werden. Durchflussreaktoren und automatisierte Syntheseplattformen könnten zur Steigerung der Effizienz und Skalierbarkeit eingesetzt werden.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 5-bromo-2-propan-2-yloxybenzaldehyde with 2-sulfanylidene-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom im Thiazolidinonring, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können die Carbonylgruppe im Thiazolidinonring angreifen und diese möglicherweise in eine Hydroxylgruppe umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden üblicherweise verwendet.
Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) sind typische Reduktionsmittel.
Substitution: Nukleophile wie Amine, Thiole oder Alkoxide können unter Bedingungen wie Rückfluss in einem geeigneten Lösungsmittel verwendet werden.
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Hydroxyl-Derivate.
Substitution: Verschiedene substituierte Phenyl-Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein in der organischen Synthese zur Entwicklung komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor oder als Ligand in biochemischen Assays untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender, antimikrobieller und Antikrebsaktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren oder Beschichtungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5-[(5-Brom-2-propan-2-yloxyphenyl)methyliden]-2-sulfanyliden-1,3-thiazolidin-4-on ist nicht vollständig geklärt, wird aber vermutet, dass er Wechselwirkungen mit spezifischen molekularen Zielstrukturen beinhaltet. Die Verbindung könnte bestimmte Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so ihre Aktivität blockiert. Sie könnte auch mit zellulären Signalwegen interagieren, die an Entzündungen oder Zellproliferation beteiligt sind, was zu den beobachteten biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of 5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood but is believed to involve interactions with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Brom-2-propan-2-yloxybenzaldehyd: Ein Vorläufer bei der Synthese der Zielverbindung.
2-Sulfanyliden-1,3-thiazolidin-4-on: Die Kernstruktur der Zielverbindung.
5-Brom-2,2’-bipyridin:
Einzigartigkeit
5-[(5-Brom-2-propan-2-yloxyphenyl)methyliden]-2-sulfanyliden-1,3-thiazolidin-4-on ist einzigartig aufgrund seiner Kombination aus einem Thiazolidinon-Kern mit einer bromierten Phenylgruppe und einem Propan-2-yloxy-Substituenten. Diese einzigartige Struktur verleiht spezifische chemische und biologische Eigenschaften, die sie von anderen ähnlichen Verbindungen unterscheiden.
Eigenschaften
Molekularformel |
C13H12BrNO2S2 |
|---|---|
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
5-[(5-bromo-2-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H12BrNO2S2/c1-7(2)17-10-4-3-9(14)5-8(10)6-11-12(16)15-13(18)19-11/h3-7H,1-2H3,(H,15,16,18) |
InChI-Schlüssel |
SEZWJTQNUGKOFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=S)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 2-methyl-3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate](/img/structure/B12466293.png)
![(2E)-2-[2-(4-chlorophenyl)hydrazinylidene]naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B12466303.png)

![4-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B12466314.png)
![N-[3-(5-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B12466317.png)
![2-{[1-(2,4-Dimethylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]amino}ethanol](/img/structure/B12466321.png)
![N-{4-[4-(5-cyanothiophen-2-yl)phenoxy]oxolan-3-yl}propane-2-sulfonamide](/img/structure/B12466330.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B12466336.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 6-bromo-2-phenylquinoline-4-carboxylate](/img/structure/B12466353.png)
![6-bromo-2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B12466357.png)

![6-Bromo-1',3',3'-trimethyl-5',8-dinitrospiro[chromene-2,2'-indole]](/img/structure/B12466382.png)
